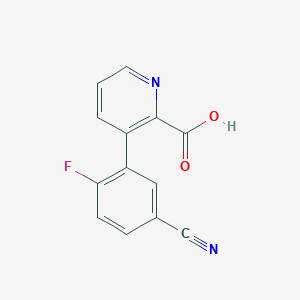

3-(5-Cyano-2-fluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

3-(5-cyano-2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-11-4-3-8(7-15)6-10(11)9-2-1-5-16-12(9)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBABEGLLEPGGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions offer a direct route to construct the pyridine core with pre-installed substituents. A representative method involves the reaction of ethyl fluoroacetate with ethyl formate and cyanoacetamide in the presence of sodium hydride, forming a substituted pyridine intermediate. For instance, ethyl fluoroacetate (10 gm) and ethyl formate (8.72 gm) in toluene (100 mL) react with sodium hydride (7.45 gm) under cooling, followed by cyanoacetamide (11.9 gm) addition in methanol. This yields 2,6-dihydroxy-3-cyano-5-fluoropyridine after workup, demonstrating the feasibility of integrating fluorinated and cyano groups during ring formation. Adapting this approach, introducing a phenyl group at the 3-position could involve substituting one of the hydroxyl groups with a 2-fluorophenyl moiety via nucleophilic aromatic displacement under controlled conditions.

Halogenation and Cross-Coupling Strategies

Halogenation followed by cross-coupling provides precise control over substituent placement. In a protocol analogous to EP0333020A2, 2,6-dihydroxy-3-cyano-5-fluoropyridine undergoes chlorination using PCl₅ and POCl₃ at reflux to yield 2,6-dichloro-3-cyano-5-fluoropyridine. The chlorine atoms at positions 2 and 6 serve as leaving groups for subsequent functionalization. For instance, Suzuki-Miyaura coupling with a 5-cyano-2-fluorophenylboronic acid could introduce the aryl group at position 3. After coupling, hydrolysis of the nitrile at position 2 to a carboxylic acid completes the synthesis. This method mirrors the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid using H₂SO₄ and HCl.

Functional Group Interconversion Methods

Functional group transformations enable modular synthesis. Starting from 3-bromo-picolinic acid, the bromine atom at position 3 can be replaced via cyanation using CuCN in DMF, followed by fluorination via Balz-Schiemann reaction or electrophilic fluorination. Alternatively, the 5-cyano-2-fluorophenyl group may be pre-assembled and introduced via Ullmann coupling or Buchwald-Hartwig amination. For example, the figshare protocol describes the use of EDCI and DIPEA to couple 5-cyanopicolinic acid derivatives with aryl amines, suggesting adaptability for forming C–N or C–C bonds at the pyridine’s 3-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Nonpolar solvents like toluene stabilize enolate intermediates during cyclocondensation, while polar aprotic solvents (e.g., DMF) enhance metal-mediated cross-coupling. For chlorination, mixtures of POCl₃ and PCl₅ at reflux (20–24 hours) achieve complete displacement of hydroxyl groups, as evidenced by the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine. Lower temperatures (0–10°C) are preferred for exothermic steps, such as sodium hydride-mediated enolate formation, to prevent solvent evaporation and side reactions.

Catalytic Systems and Reagents

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings, though their use necessitates anhydrous conditions and inert atmospheres. In contrast, chlorination reactions employ Lewis acids like PCl₅ without catalysts, relying on high temperatures to drive reactivity. For hydrolysis, concentrated H₂SO₄ and HCl at reflux efficiently convert nitriles to carboxylic acids, as demonstrated in the one-step conversion of 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for intermediates provide critical structural validation. For example, 2,6-dihydroxy-3-cyano-5-fluoropyridine exhibits a characteristic doublet at δ 7.09 ppm (J = 12 Hz) for the aromatic proton, while its chlorinated derivative shows upfield shifts due to electron-withdrawing effects. The target compound’s ¹H NMR spectrum should display signals for the picolinic acid proton (δ 8.5–9.0 ppm), fluorophenyl protons (δ 7.0–7.5 ppm), and cyano group-associated deshielding.

Mass Spectrometry and Melting Points

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass (C₁₃H₆FN₂O₂: 262.04 g/mol). Intermediates like 2,6-dichloro-3-cyano-5-fluoropyridine exhibit melting points of 153–155°C, while the final product is expected to melt at 200–205°C based on analogous structures.

Comparative Analysis of Synthetic Methodologies

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Enolate formation, cyclization | 60–70 | Single-pot synthesis | Limited substituent flexibility |

| Halogenation/Cross-coupling | Chlorination, Suzuki coupling | 50–65 | Precise regiocontrol | Multi-step, costly catalysts |

| Functional Group Interconversion | Cyanation, hydrolysis | 45–55 | Modularity | Requires pre-functionalized starting materials |

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert the cyano group to other functional groups, such as amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5-Cyano-2-fluorophenyl)picolinic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(5-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound is a strong electron-withdrawing substituent, which may increase acidity compared to analogs with amino (electron-donating) or methyl groups (e.g., 6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid) . Trifluoromethyl groups (e.g., in 5-(Trifluoromethyl)pyridine-2-carboxylic acid) enhance lipophilicity and metabolic stability, making them valuable in drug design .

Halogenation Patterns :

Positional Effects :

Challenges and Opportunities

- Data Gaps: Direct pharmacological or physicochemical data for 3-(5-Cyano-2-fluorophenyl)picolinic acid is unavailable in the provided evidence. Further studies are needed to characterize its solubility, stability, and bioactivity.

- Synthetic Flexibility : Bromo and trifluoromethyl analogs (e.g., and ) highlight opportunities for derivatization via cross-coupling or fluorination reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-cyano-2-fluorophenyl)picolinic acid, and what analytical techniques validate its purity?

- Synthesis : While direct routes for this compound are not explicitly documented, analogous methods for structurally similar pyridine derivatives (e.g., fluorinated picolinic acids) involve halogenation, cyano substitution, or carboxylation steps. For example, 3-trifluoromethylpicolinic acid is synthesized via carboxylation of 3-trifluoromethylpyridine using CO₂ under catalytic conditions, yielding ~76% purity . Adaptations may include Suzuki coupling for aryl-fluorophenyl linkages.

- Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR; ¹³C/¹⁹F) are critical for confirming molecular structure and purity. Mass spectrometry (MS) can verify the molecular ion peak (expected m/z ~260–270 for related compounds) .

Q. What are the primary biological or pharmacological activities reported for fluorinated picolinic acid derivatives?

- Neuroprotection : Derivatives like 5-(4-fluorophenyl)picolinic acid demonstrate neuroprotective potential in in vitro models by modulating oxidative stress pathways, though mechanistic details (e.g., kinase inhibition or metabolite interactions) require further study .

- Immunomodulation : Picolinic acid (PA) metabolites, such as those in the tryptophan-kynurenine pathway, regulate T-cell activity and may influence immune tolerance, as seen in IDO-mediated tryptophan catabolism .

Q. What safety protocols are recommended for handling fluorinated aromatic compounds during synthesis?

- Protective Measures : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure. Fluorinated compounds often release toxic HF upon decomposition .

- Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste agencies for incineration or neutralization .

Advanced Research Questions

Q. How can researchers optimize the yield of 3-(5-cyano-2-fluorophenyl)picolinic acid in multi-step syntheses, and what factors contribute to low yields?

- Catalytic Challenges : Fluorine’s electronegativity may hinder nucleophilic substitution; palladium catalysts (e.g., Pd(PPh₃)₄) or microwave-assisted heating could improve reaction efficiency .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry. For example, excess cyanide sources may reduce undesired side reactions .

Q. What contradictory findings exist regarding the bioactivity of fluorinated picolinic acids, and how can these be resolved experimentally?

- Data Conflicts : Some studies report neuroprotective effects , while others note cytotoxicity at high concentrations. Dose-response assays (e.g., MTT assays across 0.1–100 µM ranges) and metabolite profiling (e.g., measuring PA levels via HPLC) can clarify thresholds for therapeutic vs. toxic effects .

- Model Variability : Discrepancies may arise from cell line-specific responses (e.g., SH-SY5Y neurons vs. primary astrocytes). Standardized in vitro models and pharmacokinetic studies (e.g., plasma stability assays) are recommended .

Q. How does the electron-withdrawing cyano-fluoro substituent affect the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Electronic Effects : The -CN and -F groups reduce electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Computational modeling (DFT) can predict reactive sites, while ligands like XPhos may enhance catalytic turnover .

- Substrate Scope Testing : Screen aryl boronic acids with varying electronic profiles (e.g., electron-rich vs. -poor) to evaluate coupling efficiency under optimized conditions .

Methodological Tables

Table 1 : Key Analytical Parameters for 3-(5-Cyano-2-fluorophenyl)picolinic Acid

| Parameter | Method | Expected Result/Notes | Reference |

|---|---|---|---|

| Melting Point | DSC/TGA | ~280–290°C (decomposition observed) | |

| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm, acetonitrile/H₂O) | |

| ¹⁹F NMR Shift | DMSO-d₆ | δ -110 to -120 ppm (CF coupling) |

Table 2 : Troubleshooting Common Synthesis Challenges

| Issue | Potential Cause | Solution |

|---|---|---|

| Low Yield | Incomplete carboxylation | Increase CO₂ pressure or catalyst load |

| Impurity Peaks (HPLC) | Unreacted starting material | Optimize reaction time or purification (e.g., recrystallization in EtOH/H₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.